molecular formula C13H18BrNO3 B3165959 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide CAS No. 904876-12-6

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide

Cat. No. B3165959
CAS RN: 904876-12-6
M. Wt: 316.19 g/mol
InChI Key: MYYLCKRYCRIZGW-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide (BMIB) is a small molecule that is widely used in scientific research. It is a structural analog of the neurotransmitter dopamine, and it is known to interact with dopamine receptors in the brain. BMIB has been studied for its potential to modulate the activity of dopamine receptors in order to better understand the role of dopamine in the brain. BMIB has also been used to study the effects of dopamine on behavior, as well as its effects on learning and memory. In addition, BMIB has been investigated for its potential therapeutic applications in the treatment of neurological diseases.

Scientific Research Applications

Potential Antipsychotic Properties

  • 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide and related compounds have been studied for their potential as antipsychotic agents. Specifically, a compound structurally similar to this, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrated potent antidopaminergic properties and a low tendency to induce extrapyramidal side effects, indicating its suitability for investigations of dopamine D-2 mediated responses in both in vitro and in vivo studies (Högberg et al., 1990).

Synthesis and Chemical Studies

  • Efficient synthesis methods have been developed for compounds related to 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide, indicating their significance in the field of medicinal chemistry. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine and serotonin receptors antagonists, highlights the chemical interest in this family of compounds (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-8-10(14)4-5-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLCKRYCRIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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